D- vs. L-Stereochemistry: Conformational and Biological Divergence
The D-glutamic acid residue within BOC-D-GLU-OH is the unnatural enantiomer of the proteinogenic L-glutamic acid . This stereochemical inversion confers resistance to proteolytic degradation and fundamentally alters the peptide's 3D structure . This is critical because the incorporation of D-amino acids into antimicrobial peptides (AMPs) is a well-established strategy for enhancing stability and altering target selectivity [1].
| Evidence Dimension | Biological Recognition and Proteolytic Stability |
|---|---|
| Target Compound Data | D-glutamic acid residue (via BOC-D-GLU-OH) |
| Comparator Or Baseline | L-glutamic acid residue (via Boc-L-Glu-OH) |
| Quantified Difference | Alters peptide conformation; enhances resistance to proteolysis (quantitative enhancement data not provided for this specific derivative, but is a class-level property of D-amino acid substitution) |
| Conditions | General peptide and protein biochemistry (Class-level inference) |
Why This Matters
Procurement of BOC-D-GLU-OH over Boc-L-Glu-OH is required for projects requiring proteolytically stable, D-amino acid-containing peptides, a common need in therapeutic peptide development.
- [1] Shin, A. (n.d.). Peptoid substituted hybrid antimicrobial peptide with anti-inflammatory activities and bacterial cell selectivites, derived from papiliocin and magainin 2. Ph.D. Thesis. CNU Library. View Source
